molecular formula C15H24IrO6 B103617 Iridium(III) acetylacetonate CAS No. 15635-87-7

Iridium(III) acetylacetonate

Cat. No.: B103617
CAS No.: 15635-87-7
M. Wt: 492.56 g/mol
InChI Key: AZFHXIBNMPIGOD-LNTINUHCSA-N
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Description

Iridium(III) acetylacetonate is a coordination complex with the chemical formula Ir(C₅H₇O₂)₃. It is a yellow-orange solid that is soluble in organic solvents and is known for its thermal stability. This compound is widely used in various scientific and industrial applications due to its unique properties .

Scientific Research Applications

Iridium(III) acetylacetonate has a wide range of applications in scientific research, including:

Mechanism of Action

The highest occupied state and the lowest unoccupied state of Iridium(III) acetylacetonate were obtained by density of state analysis, which is mainly due to the contribution of different orbits of the hydrogen, carbon, oxygen, and iridium atoms .

Safety and Hazards

Iridium(III) acetylacetonate is considered hazardous. It has hazard statements H302 + H312 + H332 - H315 - H319 - H335 - H351 .

Future Directions

Iridium(III) acetylacetonate has been investigated for use in chemical vapor deposition (CVD). One example is the deposition of red phosphorescent emitter compounds used in OLEDs . It has also been investigated as a catalyst for C-H activation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iridium(III) acetylacetonate is typically synthesized from iridium(III) chloride hydrate (IrCl₃(H₂O)₃) and acetylacetone (2,4-pentanedione). The reaction involves the coordination of the acetylacetonate ligands to the iridium center. The process can be summarized as follows :

[ \text{IrCl}_3(\text{H}_2\text{O})_3 + 3 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Ir}(\text{C}_5\text{H}_7\text{O}_2)_3 + 3 \text{HCl} + 3 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more controlled conditions to ensure high purity and yield. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: Iridium(III) acetylacetonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Rhodium(III) acetylacetonate
  • Platinum(II) acetylacetonate
  • Palladium(II) acetylacetonate

Comparison: Iridium(III) acetylacetonate is unique due to its high thermal stability and its ability to form highly stable complexes. Compared to rhodium(III) acetylacetonate, it is more thermally stable and can be used in high-temperature applications. Platinum(II) and palladium(II) acetylacetonates are also used as catalysts, but this compound often provides higher selectivity and efficiency in certain reactions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Iridium(III) acetylacetonate can be achieved through the reaction of iridium(III) chloride hydrate with acetylacetone in the presence of a base.", "Starting Materials": [ "Iridium(III) chloride hydrate", "Acetylacetone", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve iridium(III) chloride hydrate in water to form a clear solution.", "Add acetylacetone to the solution and stir for several minutes.", "Add a base to the solution to adjust the pH to around 9.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool to room temperature.", "Filter the resulting precipitate and wash with water and ethanol.", "Dry the product under vacuum." ] }

CAS No.

15635-87-7

Molecular Formula

C15H24IrO6

Molecular Weight

492.56 g/mol

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;iridium

InChI

InChI=1S/3C5H8O2.Ir/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-;

InChI Key

AZFHXIBNMPIGOD-LNTINUHCSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ir]

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ir]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ir]

physical_description

Yellow hygroscopic solid;  [Sigma-Aldrich MSDS]

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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